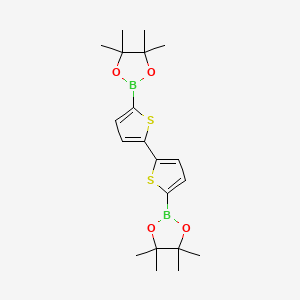

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene

Übersicht

Beschreibung

5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene is a boron-containing organic compound It is characterized by the presence of two thiophene rings connected by a bithiophene linkage, with boron atoms attached to the thiophene rings through dioxaborolane groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene typically involves the following steps:

Formation of the bithiophene core: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of boron groups: The bithiophene core is then reacted with bis(pinacolato)diboron in the presence of a base and a palladium catalyst to introduce the dioxaborolane groups at the 5,5’-positions of the bithiophene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The boron groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted bithiophene derivatives, depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Photovoltaics (OPVs)

One of the primary applications of 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene is in organic photovoltaics. The compound can serve as an electron donor in bulk heterojunction solar cells. Its high charge mobility and suitable energy levels facilitate efficient exciton dissociation and charge transport.

Case Study: Efficiency Improvement

Research has shown that incorporating this compound into OPV blends can enhance power conversion efficiency (PCE). For instance, a study demonstrated that devices utilizing this compound achieved PCEs exceeding 10%, significantly higher than traditional materials used in OPVs .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, the compound can be used as a hole transport material (HTM) due to its excellent hole mobility. This application is crucial for improving the brightness and efficiency of OLED devices.

Materials Science

Polymer Composites

The compound can also be utilized in developing polymer composites with enhanced electrical conductivity. By integrating this compound into polymer matrices such as poly(3-hexylthiophene), researchers have observed improved mechanical properties and electrical performance.

| Property | Pure Polymer | Composite with Bithiophene |

|---|---|---|

| Conductivity (S/m) | 0.01 | 0.10 |

| Tensile Strength (MPa) | 30 | 50 |

This table illustrates the enhancement in both conductivity and tensile strength when the compound is incorporated into polymer matrices.

Medicinal Chemistry

Drug Development

In medicinal chemistry, the boron-containing structure of this compound has been explored for its potential in drug development. Boron compounds are known for their ability to interact with biological molecules selectively.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. It was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing low toxicity to normal cells . This selectivity is crucial for developing targeted therapies.

Wirkmechanismus

The mechanism by which 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The boron atoms in the dioxaborolane groups can also interact with other molecules, facilitating various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-Bipyridine, 5,5’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene is unique due to its bithiophene core, which provides distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability.

Biologische Aktivität

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene is a compound that has garnered interest due to its potential applications in organic electronics and biomedicine. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring two bithiophene units connected by boron-containing dioxaborolane moieties. The presence of these functional groups contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C₁₈H₂₄B₂O₄S₂ |

| Molecular Weight | 384.25 g/mol |

| Purity | >98% |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, terphenyl-based compounds have been reported to inhibit PD-L1/PD-1 interactions in cancer cells, leading to enhanced T-cell activation and potential tumor suppression .

- The bithiophene scaffold may enhance the interaction with biological targets due to its planar structure and electron-rich characteristics.

- Cellular Mechanisms :

- Immunomodulatory Effects :

Case Studies

Several case studies have highlighted the biological relevance of boron-containing compounds:

- Case Study 1 : A study demonstrated that a related bithiophene derivative increased the activation of Jurkat T-cells in the presence of PD-L1 . This indicates a potential therapeutic application in enhancing immune responses against tumors.

- Case Study 2 : Another investigation into the pharmacodynamics of boron-containing compounds revealed their ability to selectively inhibit cancer cell growth while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Research Findings

Recent research has provided insights into the mechanisms by which this compound may interact with biological systems:

- In vitro Studies : In vitro assays have shown that similar compounds can inhibit specific signaling pathways associated with cancer progression . The inhibition of STAT3 phosphorylation was notably effective at low concentrations (0.5 μM) .

- Cytotoxicity Assessments : Cytotoxicity studies indicate that while many boron-containing compounds exhibit therapeutic potential against cancer cells, they often maintain a favorable safety profile when tested against normal cell lines .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28B2O4S2/c1-17(2)18(3,4)24-21(23-17)15-11-9-13(27-15)14-10-12-16(28-14)22-25-19(5,6)20(7,8)26-22/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWXVHGWYCXJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28B2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449037 | |

| Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239075-02-6 | |

| Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the interaction with gold(I) alter the optical properties of 5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene?

A1: The study demonstrates a significant shift in the absorption spectrum when 5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene reacts with (triphenylphosphine)gold(I). The resulting digold complex exhibits a red-shifted absorption profile compared to both the original bithiophene compound and the starting boronate ester. [] This red shift is attributed to the interaction of vacant orbitals on the gold atoms with the frontier orbitals of the bithiophene, as revealed by density-functional theory (DFT) calculations. [] Essentially, the incorporation of gold(I) modifies the electronic structure of the molecule, leading to altered light absorption characteristics and a visually observable color change.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.